molecular formula C9H11BrO2S B8028948 Ethyl 3-(4-bromothiophen-2-YL)propanoate

Ethyl 3-(4-bromothiophen-2-YL)propanoate

Cat. No.: B8028948
M. Wt: 263.15 g/mol
InChI Key: GZBACYDTPIZRAY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromothiophen-2-yl)propanoate is an organic compound with the molecular formula C9H11BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and an ethyl ester group attached to the propanoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromothiophen-2-yl)propanoate typically involves the bromination of thiophene derivatives followed by esterification. One common method starts with the bromination of 2-thiophenecarboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2-thiophenecarboxylic acid is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromothiophen-2-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 4-substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophene derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Ethyl 3-(4-bromothiophen-2-yl)propanoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromothiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. In chemical reactions, the compound’s reactivity is primarily governed by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the ester group, facilitating various substitution and coupling reactions .

Comparison with Similar Compounds

Ethyl 3-(4-bromothiophen-2-yl)propanoate can be compared with other thiophene derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(4-bromothiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-2-12-9(11)4-3-8-5-7(10)6-13-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBACYDTPIZRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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